REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1[C:10]([C:14](O)=O)=[CH:11][NH:12][CH:13]=1.[NH3:17]>C(O)C>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1[C:10]([C:14]#[N:17])=[CH:11][NH:12][CH:13]=1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C(=O)O
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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DISSOLUTION
|
Details
|
The residue is dissolved in 50 ml of ethanol
|
Type
|
ADDITION
|
Details
|
NH3 gas is added (20 atm) to this solution at room temperature in an autoclave
|
Type
|
ADDITION
|
Details
|
is poured into ice/HCl
|
Type
|
CUSTOM
|
Details
|
the precipitate is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 60° C
|
Type
|
TEMPERATURE
|
Details
|
The resultant powder is heated with 17 g of polyphosphoric acid in an open vessel at 180° C.
|
Type
|
ADDITION
|
Details
|
the hot mixture is dropped onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts are concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography (silica gel
|
Type
|
WASH
|
Details
|
elution
|
Type
|
ADDITION
|
Details
|
with a 4:1 mixture of toluene/ethyl acetate),
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |